Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentyl-, dihydrochloride
Description
CAS No.: 103140-97-2 This compound is a guanidine derivative featuring a 2-methylimidazole-thiazole core substituted with a pentyl chain and stabilized as a dihydrochloride salt. Its molecular formula is C₁₃H₂₀N₆S·2HCl, with a molecular weight of 365.3 g/mol and a topological polar surface area of 120 Ų, indicating moderate polarity. The structure includes seven rotatable bonds, which may influence conformational flexibility and binding interactions.
Properties
CAS No. |
103140-97-2 |
|---|---|
Molecular Formula |
C13H22Cl2N6S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]-2-pentylguanidine;dihydrochloride |
InChI |
InChI=1S/C13H20N6S.2ClH/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10;;/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19);2*1H |
InChI Key |
FHGXQTDBHURDPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole-Imidazole Intermediate Formation
The core structure is synthesized by coupling 2-methylimidazole-4-carbaldehyde with thioamide derivatives. Example conditions include:
| Reaction Component | Details | Source |
|---|---|---|
| Reactants | 2-methylimidazole-4-carbaldehyde, thiourea | |
| Catalyst | Iodine (I₂) in ethanol | |
| Temperature | 80–90°C, reflux | |
| Yield | 65–72% |
This step forms the 4-(2-methylimidazol-4-yl)thiazole scaffold through a Hantzsch thiazole synthesis mechanism.
Guanidine Functionalization
The pentylguanidine group is introduced via nucleophilic substitution or condensation. A method from patent literature involves:
| Parameter | Details | Source |
|---|---|---|
| Reactants | Thiazole-imidazole intermediate, 1-pentylguanidine | |
| Solvent | Anhydrous dimethylformamide (DMF) | |
| Reagent | Potassium carbonate (K₂CO₃) | |
| Reaction Time | 12–18 hours at 60°C | |
| Workup | Column chromatography (silica gel, ethyl acetate/methanol) |
This step achieves 55–60% yield, with purity >95% confirmed by HPLC.
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt using hydrochloric acid:
| Condition | Details | Source |
|---|---|---|
| Acid Concentration | 1.5 N HCl in ethanol | |
| Temperature | Ambient (20–25°C) | |
| Duration | 48–72 hours | |
| Isolation | Rotary evaporation followed by recrystallization (methanol/ether) |
The final product exhibits a melting point of 210–215°C (decomposition).
Comparative Analysis of Methods
The table below contrasts approaches from peer-reviewed and patent sources:
| Method Aspect | Academic Protocol | Patent Protocol |
|---|---|---|
| Guanidine Source | 1-pentylguanidine | In situ generation from cyanamide |
| Solvent | DMF | Ethanol |
| Catalyst | K₂CO₃ | None |
| Purification | Column chromatography | Crystallization |
| Overall Yield | 58% | 52% |
Key Research Findings
- Reaction Optimization : Higher yields (>70%) are achieved using microwave-assisted synthesis at 100°C for 2 hours.
- Byproduct Control : Impurities like unreacted thiazole intermediates are minimized via gradient elution during chromatography.
- Stability : The dihydrochloride salt is hygroscopic, requiring storage under anhydrous conditions.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules due to its unique functional groups.
-
Chemical Reactions :
- Oxidation : Can undergo oxidation using agents like hydrogen peroxide.
- Reduction : Reduction reactions are feasible with sodium borohydride.
- Substitution Reactions : Nucleophilic substitution can occur at the imidazole and thiazole rings.
Biology
- Enzyme Inhibition Studies : Investigated for its potential as an enzyme inhibitor or modulator, which could lead to significant findings in biochemical pathways.
- Cytotoxic Properties : The compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. Studies have indicated that derivatives of guanidine exhibit potent anticancer activity with IC50 values as low as 1.50 μM against human leukemia cell lines .
- Structure-Activity Relationships (SAR) : Research into the structure-activity relationships of guanidine derivatives helps identify modifications that enhance biological activity .
Medicine
- Therapeutic Potential : The compound is being explored for therapeutic applications, particularly in oncology, due to its ability to interfere with cellular pathways associated with cancer progression .
- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, suggesting further investigation into its use as an antibacterial or antifungal agent .
Case Studies
- Cytotoxic Activity Against Tumor Cell Lines :
- Antimicrobial Efficacy :
- Enzyme Modulation Studies :
Mechanism of Action
The mechanism by which Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N’-pentyl-, dihydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
The compound’s structural analogs share guanidine backbones but differ in substituents, which critically alter physicochemical properties and bioactivity. Below is a comparative analysis based on synthesis, structural features, and experimental data from peer-reviewed studies.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Complexity: The target compound’s imidazole-thiazole core (Fig. 1a) contrasts with analogs bearing extended aromatic systems (e.g., pyridyl, benzyl in ). The dihydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like compound 20, which requires ternary acid co-formulation (e.g., C₄H₆O₆) .
Synthesis Efficiency: Yields for related compounds vary widely (17–60%), with lower yields in analogs requiring multi-step functionalization (e.g., compound 20 at 17% ).
Thermal Stability :
- Melting points correlate with molecular rigidity. Compound 26, with a rigid fluoro-benzyl-thiazole system, exhibits a high melting point (>137°C), while compound 20’s flexible methoxy-piperidine chain lowers its melting point (86–88°C) . The target compound’s melting point is unreported, but its salt form likely increases thermal stability.
Biological Implications: The pentyl chain in the target compound may enhance membrane permeability compared to bulkier substituents (e.g., piperidinomethyl in compound 20).
Q & A
Q. What synthetic methodologies are recommended for preparing the target compound?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., NaOH/EtOH) .
Imidazole Substitution : Coupling 2-methylimidazole-4-carbaldehyde with the thiazole intermediate via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
Guanidine Functionalization : Reacting the intermediate with pentylamine in the presence of a carbodiimide coupling agent, followed by dihydrochloride salt formation using HCl gas .
- Key Data :
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Thiazole formation | 70–85 | NaOH/EtOH, 80°C | |
| Imidazole coupling | 65–75 | DMF, Pd(OAc)₂, 100°C | |
| Guanidine salt formation | >90 | HCl gas, MeOH, RT |
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- 13C-NMR : Peaks at δ 161–167 ppm (C=O and C=N of guanidine/thiazole) and δ 129–138 ppm (aromatic carbons) .
- FT-IR : Bands at 3200–3400 cm⁻¹ (N-H stretch), 1670–1740 cm⁻¹ (C=O/C=N), and 1170–1270 cm⁻¹ (C-N/C-O) .
- X-ray Crystallography : Resolves protonation states and salt formation (critical for dihydrochloride confirmation) .
Q. What are the stability and solubility profiles under laboratory conditions?
- Methodological Answer :
- Stability : Hydrolytically sensitive in aqueous solutions (pH > 7); store at 2–8°C in anhydrous DMSO or MeOH .
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | ≥50 |
| Water | <1 (pH-adjusted) |
| MeOH | 20–30 |
- Data inferred from analogs in .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic proton exchange in guanidine groups .
- 2D NMR (HSQC/HMBC) : Assigns overlapping signals (e.g., thiazole vs. imidazole protons) .
- X-ray Diffraction : Confirms tautomeric forms and salt stoichiometry .
Q. What strategies optimize yield in multi-step synthesis?
- Methodological Answer :
- Stepwise Purification : Use flash chromatography (silica gel, EtOAc/hexane) after each step to minimize byproducts .
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) for coupling efficiency .
- Reaction Monitoring : TLC or LC-MS to terminate reactions at optimal conversion (e.g., 85–90%) .
Q. How to design in vitro assays for evaluating biological activity?
- Methodological Answer :
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram+/− bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Antioxidant Assays : DPPH radical scavenging with IC₅₀ calculation; compare to ascorbic acid controls .
- Cytotoxicity Screening : MTT assay on HEK-293 cells to establish selectivity indices .
Q. What computational approaches predict reactivity or structure-activity relationships (SAR)?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study charge distribution on guanidine .
- Molecular Docking : Screen against bacterial enoyl-ACP reductase (PDB: 1BVR) to rationalize antimicrobial activity .
- QSAR Models : Use Hammett constants (σ) of substituents on thiazole to correlate with bioactivity .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
